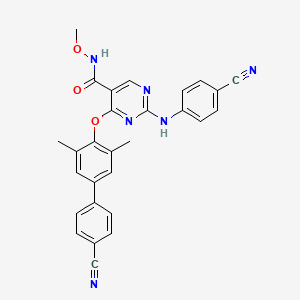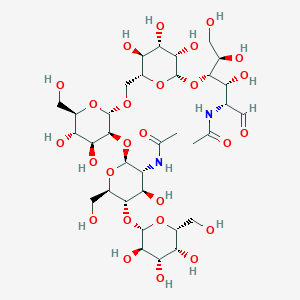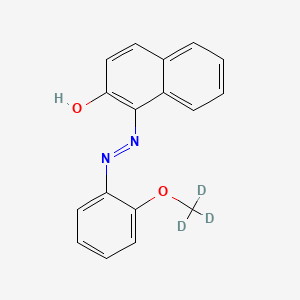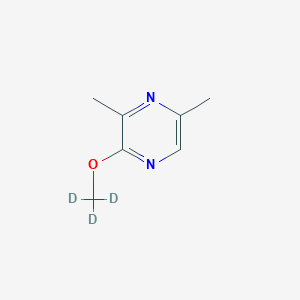
NNRTIs-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used in the treatment of human immunodeficiency virus (HIV) infections. NNRTIs-IN-1 is a novel compound within this class, designed to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing the virus from replicating. This compound is particularly notable for its high potency and improved solubility compared to earlier NNRTIs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NNRTIs-IN-1 involves several key steps. Initially, an aryl bromide is converted into the corresponding nitrile through a palladium-catalyzed cyanation reaction. This is followed by a reductive cyclization using tin(II) chloride and scandium triflate, yielding the desired pyrimidodiazepin-6-one analogue . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and minimize costs. This involves scaling up the reaction volumes, optimizing the use of catalysts, and implementing continuous flow techniques to enhance reaction rates and yields. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
NNRTIs-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
NNRTIs-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of reverse transcriptase inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the interaction between reverse transcriptase and its inhibitors.
Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
NNRTIs-IN-1 exerts its effects by binding to a hydrophobic pocket near the active site of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, rendering it unable to catalyze the conversion of viral RNA into DNA. By blocking this critical step in the viral replication cycle, this compound effectively inhibits the proliferation of HIV-1 .
Comparación Con Compuestos Similares
Similar Compounds
- Nevirapine
- Delavirdine
- Efavirenz
- Etravirine
- Rilpivirine
- Doravirine
Uniqueness
NNRTIs-IN-1 stands out due to its improved solubility and higher potency against resistant strains of HIV-1. Unlike earlier NNRTIs, which often suffer from low aqueous solubility and the emergence of resistant viral strains, this compound retains its efficacy even against mutated strains of the virus. This makes it a promising candidate for inclusion in highly active antiretroviral therapy (HAART) regimens .
Propiedades
Fórmula molecular |
C28H22N6O3 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
2-(4-cyanoanilino)-4-[4-(4-cyanophenyl)-2,6-dimethylphenoxy]-N-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H22N6O3/c1-17-12-22(21-8-4-19(14-29)5-9-21)13-18(2)25(17)37-27-24(26(35)34-36-3)16-31-28(33-27)32-23-10-6-20(15-30)7-11-23/h4-13,16H,1-3H3,(H,34,35)(H,31,32,33) |
Clave InChI |
MVAQSYPQKDUEBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)NOC)NC3=CC=C(C=C3)C#N)C)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)







